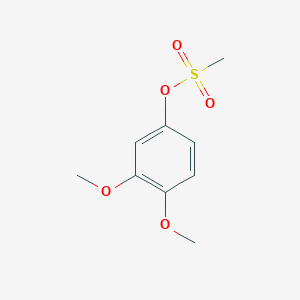

3,4-Dimethoxyphenyl methanesulfonate

Description

3,4-Dimethoxyphenyl methanesulfonate is a methanesulfonate ester derivative of 3,4-dimethoxyphenol. The compound features a 3,4-dimethoxyphenyl group linked to a methanesulfonate (-OSO₂CH₃) moiety. The methanesulfonate group is often introduced to enhance solubility or modify metabolic stability in drug design .

Properties

Molecular Formula |

C9H12O5S |

|---|---|

Molecular Weight |

232.26 g/mol |

IUPAC Name |

(3,4-dimethoxyphenyl) methanesulfonate |

InChI |

InChI=1S/C9H12O5S/c1-12-8-5-4-7(6-9(8)13-2)14-15(3,10)11/h4-6H,1-3H3 |

InChI Key |

XGTVXFSSAHZPLE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)OS(=O)(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two main steps:

- Preparation of the 3,4-dimethoxyphenyl-containing alcohol precursor.

- Conversion of this alcohol into the corresponding methanesulfonate ester via reaction with methanesulfonyl chloride (mesyl chloride) in the presence of a base.

This approach is well-established in organic synthesis for activating alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions.

Preparation of the Alcohol Precursor

The precursor alcohol, often a 3,4-dimethoxyphenyl-substituted propanol or related derivative, can be synthesized by various methods including:

- Alkylation of 3,4-dimethoxyphenyl derivatives.

- Reduction of corresponding ketones or aldehydes.

- Ring-opening reactions of epoxides bearing 3,4-dimethoxyphenyl groups.

For example, a related compound, (S)-1-(3-(2-morpholinoethoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol, was prepared by reacting 3,4-dimethoxyphenyl-containing intermediates with morpholine derivatives under basic conditions in dimethylformamide (DMF) at 60 °C for 48 hours, yielding the alcohol precursor in 85% yield.

Conversion to this compound

The key step to obtain this compound is the mesylation of the alcohol precursor. The typical procedure is as follows:

- Dissolve the alcohol precursor in an anhydrous solvent such as dichloromethane.

- Add a base, commonly triethylamine, to scavenge the hydrochloric acid produced.

- Cool the reaction mixture to 0 °C.

- Slowly add methanesulfonyl chloride (mesyl chloride) dropwise.

- Stir the reaction at 0 °C for 1–2 hours.

- Quench the reaction with ice-cold water.

- Extract the product with an organic solvent (e.g., dichloromethane).

- Wash the organic layer with ammonium chloride solution, brine, and dry over anhydrous magnesium sulfate.

- Evaporate the solvent to obtain the methanesulfonate ester.

This method has been demonstrated to yield the mesylate in high purity and yields around 85–88%.

Detailed Example from Literature

The following example illustrates a well-documented preparation of (S)-1-(3-(2-morpholinoethoxyphenyl)-3-(3,4-dimethoxyphenyl)propyl methanesulfonate, which is structurally related and representative of this compound derivatives:

| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Preparation of alcohol precursor | React (S)-1-(3-(2-morpholinoethoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol (1.0 g, 3.46 mmol) with 4-(2-chloroethyl)morpholine (1.3 g, 6.9 mmol) and potassium carbonate (2.0 g, 13.8 mmol) in DMF (10 mL) at 60 °C for 48 h | Yellow oil | 85 | Alcohol intermediate synthesis |

| 2. Mesylation | Dissolve alcohol (0.4 g, 1.0 mmol) in dichloromethane (5 mL), add triethylamine (0.4 g, 4.0 mmol), cool to 0 °C, add methanesulfonyl chloride (0.28 g, 2.5 mmol), stir 1.5 h at 0 °C | Mesylate ester | 88 | Purified by extraction and drying |

- ^1H NMR (500 MHz, CDCl3): Multiplets and singlets consistent with the methanesulfonate structure, including signals at δ 1.95–2.32 ppm (m), 2.50–3.15 ppm (m), 3.70–3.90 ppm (m), and aromatic protons at 6.65–7.19 ppm.

Alternative Synthetic Routes and Industrial Considerations

While the above method is standard, industrial scale synthesis may involve:

- Use of phase-transfer catalysts and alkali in a one-pot system to improve yields and simplify workup.

- Optimization of solvent systems (e.g., toluene, dichloromethane) and temperature control to maximize crystallization and purity.

- Employing safer and cost-effective bases such as potassium hydroxide or sodium hydroxide instead of triethylamine.

For example, a patent describes a three-step process involving decarboxylation, aldoxime formation, and dehydration to prepare 3,4-dimethoxybenzeneacetonitrile, which can be further functionalized to mesylates. This method emphasizes improved yield (>80%), reduced cost, and suitability for large-scale production.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl methanesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding phenolic derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include quinones and other oxidized aromatic compounds.

Reduction: Products include phenolic derivatives and reduced aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

3,4-Dimethoxyphenyl methanesulfonate has shown potential in pharmacological studies due to its structural features that may confer anti-inflammatory and anticancer properties. Research indicates that compounds with similar structures can influence biological pathways associated with inflammation and cancer progression. For instance, studies have demonstrated that derivatives of this compound can inhibit histone deacetylases (HDACs), which are implicated in cancer cell proliferation and survival .

Organic Synthesis

This compound serves as a crucial building block in synthesizing more complex organic molecules. Its methanesulfonate group allows for various nucleophilic substitutions, making it valuable in the synthesis of pharmaceuticals and agrochemicals. The versatility of this compound in organic transformations has been documented in numerous studies focusing on the development of multi-target-directed ligands (MTDLs) for treating complex diseases like Alzheimer’s disease .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of this compound derivatives revealed significant antiproliferative activity against HeLa cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . These findings suggest that modifications to the methanesulfonate structure can enhance biological activity and selectivity toward cancer cells.

Case Study 2: Inflammation Modulation

Research has also focused on the compound's ability to modulate inflammatory responses. In vitro assays demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokine production in activated macrophages, indicating potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenyl methanesulfonate involves the formation of reactive intermediates that can interact with nucleophiles in biological systems. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophilic attack. This reactivity is exploited in various chemical and biological applications, including the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Cytotoxic Dimethoxyphenyl-Styrylcyclohexenes

Compounds :

- trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound 8)

- cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound 9)

Structural Features :

- Core cyclohexene ring with dual 3,4-dimethoxyphenyl and styryl substituents.

- Geometric isomerism (trans vs. cis).

Curcumin Analogs as DNMT1 Inhibitors

Compounds :

- TMC: 1,7-Bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione

- DMCHC: 1,7-Bis(3,4-dimethoxyphenyl)-4-cyclohexyl-1,6-heptadiene-3,5-dione

Structural Features :

- Bis(3,4-dimethoxyphenyl) groups with a β-diketone pharmacophore.

- Modifications (methyl or cyclohexyl groups) to block metabolic degradation.

Tetrahydroisoquinoline-Based Methanesulfonates

Compound :

- 2-[(Benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-yl methanesulfonate (Compound 26)

Structural Features :

- Tetrahydroisoquinoline core with 3,4-dimethoxyphenyl and methanesulfonate groups.

- Synthetic modifications for orexin receptor targeting.

Chromenyl Methanesulfonate Derivatives

Compound :

- 3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate

Structural Features :

- Chromen (coumarin-like) ring with 3,4-dimethoxyphenyl and trifluoromethyl groups.

- Methanesulfonate at the 7-position.

Lignin Model Compounds

Compounds :

- 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (2)

- 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (3)

Structural Features :

- β-O-4 lignin linkages with 3,4-dimethoxyphenyl groups.

Chemical Reactivity :

- Rapid β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu at 30°C).

- Oxidized products like 3,4-dimethoxybenzoic acid indicate susceptibility to degradation .

Comparison : These compounds highlight the influence of adjacent functional groups (e.g., α-hydroxy vs. ketone) on chemical stability. The methanesulfonate group in the target compound may confer resistance to alkaline hydrolysis compared to lignin analogs.

Q & A

Q. What are the standard synthetic routes for 3,4-Dimethoxyphenyl Methanesulfonate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 3,4-dimethoxyphenol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization strategies include:

-

Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance reaction rates .

-

Solvent choice : Dichloromethane or THF for improved solubility of intermediates.

-

Temperature control : Maintaining 0–5°C during sulfonation to minimize side reactions .

Purity is monitored via thin-layer chromatography (TLC), and yields are typically improved by slow reagent addition and inert atmosphere (N₂/Ar) .- Data Table : Key Reaction Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Triethylamine/DMAP | |

| Solvent | Anhydrous DCM | |

| Temperature | 0–5°C (initial step) | |

| Reaction Time | 4–6 hours |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methoxy groups (δ ~3.8–3.9 ppm for ¹H; δ ~56 ppm for ¹³C) and the methanesulfonate ester (δ ~3.3 ppm for ¹H; δ ~40–45 ppm for ¹³C). Aromatic protons appear at δ ~6.8–7.2 ppm .

- IR Spectroscopy : Look for sulfonate S=O stretching (~1350–1200 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ or [M-Na]⁺) and fragmentation patterns. For example, [M+H]⁺ at m/z 444.4 (C₁₉H₁₅F₃O₇S) .

Advanced Research Questions

Q. How can researchers resolve contradictory data arising from NMR analysis of this compound derivatives?

- Methodological Answer : Contradictory NMR signals may stem from dynamic processes (e.g., rotameric equilibria) or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals and confirm connectivity .

- Variable Temperature (VT-NMR) : Freeze rotamers by cooling to -40°C to simplify splitting patterns .

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies are recommended for investigating the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

-

Target Selection : Prioritize enzymes with known sensitivity to sulfonate esters (e.g., kinases, phosphatases). Molecular docking (AutoDock Vina) predicts binding affinity to targets like PI4KIIIβ .

-

Assay Design : Use fluorogenic substrates or ADP-Glo™ kits for kinase activity measurements. Include controls for non-specific sulfonate interactions .

-

Data Interpretation : Address solubility issues by using DMSO stocks (<1% final concentration) and validate results with orthogonal assays (e.g., SPR or ITC) .

- Data Table : Example Biological Targets

| Target Enzyme | Assay Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| PI4KIIIβ | Fluorescence | 0.12 | |

| Tyrosine Phosphatases | Colorimetric | 2.5 |

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity. The methanesulfonate group’s electron-withdrawing nature directs nucleophiles to the para position .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways. Polar solvents stabilize charged intermediates, accelerating substitution .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Protective Equipment : Chemical-resistant gloves (nitrile), OSHA-approved goggles, and fume hoods .

- Storage : Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid skin contact due to potential sulfonate sensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.